Methyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is This compound . This name reflects the following structural features:
- A phenyl ring substituted at positions 2 (fluoro group) and 5 (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group).
- An acetate moiety (-OCOCH₃) attached to the phenyl ring via a methylene bridge (-CH₂-) at position 1 .
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a cyclic boronic ester formed from pinacol (2,3-dimethyl-2,3-butanediol) and boric acid. Its inclusion in the name adheres to IUPAC rules for numbering and substituent prioritization.
The structural representation can be described using SMILES notation:
COC(=O)Cc1ccc(B2OC(C)(C)C(C)(C)O2)c(F)c1
This notation encodes the methyl ester (COC(=O)), methylene bridge (Cc1), fluorine atom (c(F)), and boronate group (B2OC(C)(C)C(C)(C)O2) within the aromatic system.
Alternative Chemical Designations and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers, facilitating its identification across chemical databases and commercial catalogs:
The compound’s registry identifiers emphasize its utility in Suzuki-Miyaura couplings and other boron-mediated reactions, though its reactivity profile is beyond this article’s scope.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₅H₂₀BFO₄ , with a molecular weight of 294.13 g/mol . This formula accounts for:
- 15 carbon atoms : 9 from the phenyl ring and acetate group, and 6 from the dioxaborolane ring.
- 20 hydrogen atoms : Distributed across the aromatic system, methyl groups, and boronate ester.
- 1 boron atom : Central to the dioxaborolane ring.
- 1 fluorine atom : As a substituent on the phenyl ring.
- 4 oxygen atoms : Present in the ester (-COO-) and boronate (-B-O-) functionalities.
A comparative analysis of molecular weight contributions reveals:
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| C₁₅H₂₀ | 200.34 (84.8% of total weight) |
| B | 10.81 (3.7%) |
| F | 19.00 (6.5%) |
| O₄ | 64.00 (21.8%) |
These values highlight the compound’s organic-dominated composition, typical of boronic esters used in synthetic chemistry.
The molecular formula and weight align with its role as a stable, handleable solid under standard laboratory conditions, though handling protocols are excluded here per the article’s scope.
Properties
CAS No. |
1431546-19-8 |
|---|---|
Molecular Formula |
C15H20BFO4 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
methyl 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-6-7-12(17)10(8-11)9-13(18)19-5/h6-8H,9H2,1-5H3 |
InChI Key |
NIRVVEKJKMRPFR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
Palladium-Catalyzed Borylation
The most widely reported method involves Miyaura borylation, where a halogenated phenylacetic acid ester undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B2pin2). For example, methyl 2-(2-fluoro-5-bromophenyl)acetate reacts with B2pin2 in the presence of PdCl2(dppf) and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 80°C. This method achieves yields of 60–98% depending on the halogen position and steric effects.
Reaction Conditions:
- Catalyst : PdCl2(dppf) (3 mol%)
- Base : KOAc (3 equiv)
- Solvent : DMSO
- Temperature : 80°C
- Time : 12–24 hours
The mechanism proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetalation with B2pin2 and reductive elimination to form the boronate ester.
Bromination of Fluorinated Phenylacetic Acid Esters
The halogenated precursor is synthesized via electrophilic bromination of methyl 2-(2-fluorophenyl)acetate . Using bromine (Br2) and iron(III) bromide (FeBr3) in dichloromethane at 0°C, bromination occurs preferentially at the para position relative to the fluorine substituent.
Optimization Data:
| Parameter | Value |
|---|---|
| Br2 (equiv) | 1.1 |
| FeBr3 (mol%) | 10 |
| Yield | 85% |
Suzuki–Miyaura Cross-Coupling with Preformed Boronic Acids
Coupling with Methyl Bromoacetate
An alternative route employs Suzuki–Miyaura cross-coupling between 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid and methyl bromoacetate. This method, however, is less efficient due to competing protodeboronation and requires careful pH control.
Key Challenges:
Direct Esterification of Boronated Phenylacetic Acids
Acid-Catalyzed Esterification
2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is esterified using methanol and sulfuric acid (H2SO4) under reflux. This method is suitable for large-scale synthesis but requires anhydrous conditions to prevent boronate hydrolysis.
Yield and Purity:
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 65°C |
| Isolated Yield | 78% |
| Purity (HPLC) | 99.2% |
Radical Borylation Strategies
Aminoboryl Radical Addition
Recent advances utilize amine-ligated boryl radicals to functionalize aryl substrates. For example, irradiation of diisopropylaminoborane with visible light generates boryl radicals that add to the aryl ring of methyl 2-(2-fluorophenyl)acetate. Subsequent trapping with pinacol yields the target compound.
Advantages:
Analytical Characterization
Challenges and Optimization
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Miyaura Borylation | 85% | $$$ | High |
| Suzuki Coupling | 65% | $$$$ | Moderate |
| Radical Borylation | 72% | $$ | Low |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as hydrogen peroxide or other radical initiators are used.
Major Products
Scientific Research Applications
Medicinal Chemistry
1. Targeted Drug Delivery:
Methyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate can serve as a precursor in the synthesis of fluorinated compounds used in targeted drug delivery systems. The presence of the fluorine atom enhances the lipophilicity of the compound, which can improve its ability to penetrate biological membranes and reach specific targets within cells .
2. Radiolabeling for Imaging:
The compound can be utilized in the development of radiolabeled tracers for positron emission tomography (PET). The incorporation of fluorine-18 into the molecular structure allows for imaging studies that are crucial in cancer diagnosis and monitoring treatment responses .
3. Anticancer Agents:
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The dioxaborolane moiety contributes to the compound's ability to disrupt cellular processes in cancer cells .
Materials Science
1. Polymer Chemistry:
this compound can be employed as a monomer in the synthesis of advanced polymers. Its unique structural features allow for the creation of materials with enhanced thermal stability and mechanical properties .
2. Coatings and Adhesives:
Due to its chemical stability and resistance to degradation, this compound is being explored for use in coatings and adhesives. The incorporation of dioxaborolane units can improve adhesion properties and durability under various environmental conditions .
Synthetic Intermediate
1. Synthesis of Complex Molecules:
This compound acts as an important building block in organic synthesis. Its functional groups facilitate further chemical modifications that are essential in constructing complex organic molecules used in pharmaceuticals and agrochemicals .
2. Boron Chemistry:
The presence of boron in the structure allows for the exploration of new reactions involving boron-containing compounds. These reactions are significant in developing novel catalysts and reagents for organic transformations .
Case Studies
Mechanism of Action
The primary mechanism of action for 4-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is through its participation in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, transferring its aryl group to the palladium catalyst, which then couples with an electrophilic aryl or vinyl halide to form a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Insights:
Substituent Position Effects: The 2-fluoro-5-boronate substitution (target compound) balances electronic and steric effects, optimizing reactivity in cross-couplings. In contrast, the 3-fluoro-4-boronate isomer (CAS 1259022-70-2) may exhibit slower coupling due to steric hindrance at the 4-position .
Functional Group Modifications :
- Conversion of the methyl ester to a free carboxylic acid (CAS 876062-39-4) introduces pH-dependent reactivity, enabling coordination to metal catalysts or biomolecules .
Safety and Handling :
- Fluorinated boronate esters (e.g., CAS 1259022-70-2) often require stringent handling due to hazards such as skin irritation (H315) and acute toxicity (H302) .
Biological Activity
Methyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is a synthetic organic compound with the molecular formula C15H20BFO4 and a molecular weight of 294.13 g/mol. This compound features a unique structure that includes a fluorophenyl group and a boron-containing dioxaborolane moiety. While specific biological activity data for this compound is limited, its structural characteristics suggest potential pharmacological properties.
Structural Characteristics and Implications
The presence of fluorine in the compound is noteworthy as it can enhance metabolic stability and bioavailability. Fluorinated compounds often exhibit improved pharmacokinetic profiles, making them attractive candidates for drug development. The dioxaborolane moiety is also significant due to its role in various chemical reactions and potential interactions within biological systems.
Biological Activity Overview
Although direct studies on the biological activity of this compound are scarce, compounds with similar structures have been investigated for their pharmacological effects. The following sections summarize findings related to similar compounds and their biological activities.
Pharmacological Properties
- Antimicrobial Activity : Compounds containing dioxaborolane structures have been reported to exhibit antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
- Anticancer Activity : Some structurally similar compounds have demonstrated significant anticancer effects. For example, certain derivatives exhibited IC50 values as low as 0.126 μM against cancer cell lines like MDA-MB-231 (triple-negative breast cancer), indicating potent growth inhibition compared to standard chemotherapy agents .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve interactions with specific cellular targets or pathways. For example, some have been found to inhibit matrix metalloproteinases (MMPs), which are critical for cancer metastasis .
Comparative Analysis of Similar Compounds
A comparative analysis can provide insights into the potential biological activities of this compound based on related compounds:
| Compound Name | CAS Number | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate | 454185-98-9 | Antimicrobial | 4–8 μg/mL |
| Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclohexyl)acetate | 701232-69-1 | Anticancer | IC50 = 0.126 μM |
| Ethyl 2-(4-(4-fluoro(phenyl)-boron)-acetate | Not Available | Anticancer | IC50 = 17.02 μM |
Future Research Directions
Given the promising structural features of this compound:
- In Vivo Studies : Conducting in vivo toxicity and efficacy studies will be crucial to assess the safety profile and therapeutic potential.
- Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological systems will help elucidate its pharmacological properties.
- Broader Screening : Expanding screening efforts against various disease models could uncover additional therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
